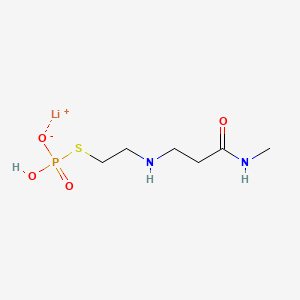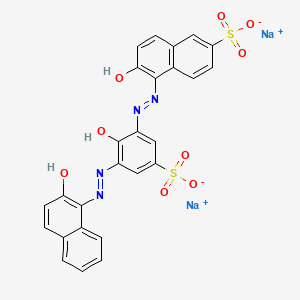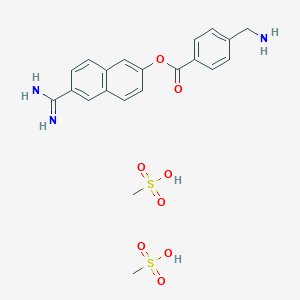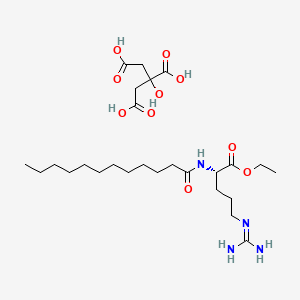
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt is a complex organic compound with a unique structure that includes a phosphonothio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt typically involves multiple steps. The starting materials usually include N-methylpropanamide and a phosphonothio reagent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow systems and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler amine derivative.
Scientific Research Applications
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonothio group can form strong bonds with metal ions, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methylpropanamide: A simpler amide without the phosphonothio group.
Phosphonothioethylamine: Contains the phosphonothio group but lacks the amide structure.
Uniqueness
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt is unique due to its combination of an amide and a phosphonothio group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
127914-17-4 |
|---|---|
Molecular Formula |
C6H14LiN2O4PS |
Molecular Weight |
248.2 g/mol |
IUPAC Name |
lithium;hydroxy-[2-[[3-(methylamino)-3-oxopropyl]amino]ethylsulfanyl]phosphinate |
InChI |
InChI=1S/C6H15N2O4PS.Li/c1-7-6(9)2-3-8-4-5-14-13(10,11)12;/h8H,2-5H2,1H3,(H,7,9)(H2,10,11,12);/q;+1/p-1 |
InChI Key |
UIYLFWIZJDCOIV-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CNC(=O)CCNCCSP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















